molecular formula C17H14N4O4 B3858362 N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

Cat. No. B3858362
M. Wt: 338.32 g/mol
InChI Key: LYYCDDPRFNZMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as DMINDA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMINDA is a yellow crystalline powder that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experiments.

Mechanism of Action

The exact mechanism of action of N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not yet fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and antioxidant activity. N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to have a protective effect on neurons, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in lab experiments is its relatively low cost and ease of synthesis. N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One area of interest is the development of new drugs and therapies based on the structure of N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. Another area of interest is the study of the mechanism of action of N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, which could lead to a better understanding of the underlying biology of various diseases. Additionally, there is potential for the development of new synthetic methods for the production of N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide and related compounds.

Scientific Research Applications

N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to exhibit anti-cancer activity in vitro, making it a promising candidate for further study.

properties

IUPAC Name

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-9-6-10(2)14-13(7-9)15(17(23)18-14)19-20-16(22)11-4-3-5-12(8-11)21(24)25/h3-8,18,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYCDDPRFNZMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 2
N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 3
N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 4
N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 5
N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 6
N'-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.